Product packaging for Chloro(diphenyl)(2-phenylethenyl)silane(Cat. No.:CAS No. 117229-43-3)

Chloro(diphenyl)(2-phenylethenyl)silane

Cat. No.: B14288048
CAS No.: 117229-43-3
M. Wt: 320.9 g/mol
InChI Key: VPVTXSGGVDEHIN-UHFFFAOYSA-N
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Description

Chloro(diphenyl)(2-phenylethenyl)silane is a useful research compound. Its molecular formula is C20H17ClSi and its molecular weight is 320.9 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17ClSi B14288048 Chloro(diphenyl)(2-phenylethenyl)silane CAS No. 117229-43-3

Properties

CAS No.

117229-43-3

Molecular Formula

C20H17ClSi

Molecular Weight

320.9 g/mol

IUPAC Name

chloro-diphenyl-(2-phenylethenyl)silane

InChI

InChI=1S/C20H17ClSi/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H

InChI Key

VPVTXSGGVDEHIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

Contextualization of Organosilanes in Advanced Chemical Synthesis and Materials Science

Organosilanes are a class of organometallic compounds featuring at least one stable silicon-carbon (Si-C) bond. zmsilane.com This bond's inherent strength and specific reactivity are central to their widespread utility. zmsilane.comzmsilane.com In advanced chemical synthesis and materials science, organosilanes serve as indispensable tools for a variety of applications. zmsilane.com

They are widely employed as coupling agents to enhance adhesion and compatibility between dissimilar materials, such as organic polymers and inorganic fillers. spast.orgdakenchem.com This function is critical in the manufacturing of high-performance composites for the automotive, aerospace, and construction industries. chemimpex.comgoogle.com Furthermore, organosilanes are used to modify surfaces, imparting properties like hydrophobicity, which is valuable for creating water-repellent coatings. chemimpex.comentegris.com

The synthesis of materials from organosilanes often involves hydrolysis and condensation reactions, where hydrolyzable groups on the silicon atom react to form stable siloxane (Si-O-Si) networks. zmsilane.comzmsilane.com These networks are the backbone of silicone polymers, which are known for their thermal stability and resistance to moisture. chemimpex.comwikipedia.org The versatility of organosilane chemistry allows for the creation of a vast array of materials, including adhesives, sealants, resins, and specialized coatings. google.com From an environmental perspective, organosilanes are often considered a more sustainable alternative to some traditional materials due to their lower volatility and the potential for them to be designed for biodegradability. zmsilane.comzmsilane.com

Significance of Vinylsilanes and Chlorosilanes in Contemporary Synthetic Methodologies

Within the broad family of organosilanes, vinylsilanes and chlorosilanes are two subclasses with particular importance in modern synthetic chemistry.

Vinylsilanes , which contain a carbon-carbon double bond adjacent to a silicon atom, are highly versatile synthetic intermediates. wikipedia.orgresearchgate.netthieme-connect.com Their utility stems from the diverse range of transformations they can undergo. thieme-connect.com One of the most common and atom-economical methods for their preparation is the hydrosilylation of alkynes, which involves the addition of a hydrosilane across the carbon-carbon triple bond. wikipedia.orgresearchgate.net Vinylsilanes are key participants in a variety of carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling reactions like the Hiyama coupling. thieme-connect.comresearchgate.net They are also used in the construction of complex carbocyclic and heterocyclic ring systems, making them valuable building blocks in natural product synthesis. nih.gov

Chlorosilanes are characterized by the presence of one or more reactive silicon-chlorine (Si-Cl) bonds. wikipedia.orgsinosil.com This functional group makes them highly valuable as precursors for a wide range of other organosilicon compounds. google.com They are the primary starting materials for the industrial production of silicones (polysiloxanes), where the Si-Cl bond is hydrolyzed to form silanols, which then condense to create the polymer backbone. wikipedia.orgsinosil.com In organic synthesis, chlorosilanes are frequently used as protecting agents for sensitive functional groups, such as alcohols, due to the ease of both introduction and removal of the silyl (B83357) group. sinosil.com The reactivity of the Si-Cl bond also allows for nucleophilic substitution, enabling the straightforward introduction of various organic functionalities onto the silicon atom. orgsyn.orgsemanticscholar.org This bifunctional nature makes chlorosilanes with other reactive sites, like Si-H bonds, particularly valuable intermediates. google.com

Advanced Analytical and Computational Methodologies for Chloro Diphenyl 2 Phenylethenyl Silane Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are fundamental in the characterization of Chloro(diphenyl)(2-phenylethenyl)silane, providing detailed information about its atomic-level structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) in Characterizing Organosilicon Compounds

NMR spectroscopy is an indispensable tool for characterizing organosilicon compounds like this compound. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The signals for the phenyl groups attached to the silicon atom typically appear in the aromatic region (around 7.0-8.0 ppm). The protons of the 2-phenylethenyl (styryl) group will show characteristic signals in both the aromatic and vinylic regions. The two vinylic protons are expected to appear as doublets due to spin-spin coupling, with a large coupling constant (typically >15 Hz) confirming a trans configuration. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. masterorganicchemistry.com The spectrum will show signals for the ipso, ortho, meta, and para carbons of the two phenyl groups attached to silicon, as well as the carbons of the styryl group. researchgate.netdocbrown.info The carbon atoms directly bonded to the silicon atom will also exhibit characteristic chemical shifts.

²⁹Si NMR: As the key element in this organosilicon compound, the ²⁹Si nucleus provides valuable diagnostic information, although it is less sensitive than ¹H. The chemical shift of the silicon atom is highly dependent on its substituents. For chlorosilanes, the ²⁹Si NMR signal is typically found in a specific region, and its precise location can confirm the presence of the chloro, diphenyl, and 2-phenylethenyl groups attached to the silicon center. researchgate.netresearchgate.net

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹H ~7.3-7.8 Phenyl (Si-Ph) and Styryl (C-Ph) protons
¹H ~6.5-7.5 Vinylic protons (-CH=CH-), appearing as doublets
¹³C ~128-136 Aromatic carbons
¹³C ~120-140 Vinylic carbons

Mass Spectrometry in Identifying Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for identifying its fragmentation patterns, which can help confirm its structure. nist.gov In the context of a chemical reaction, MS can be used to identify short-lived intermediates and final products. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. doi.org Characteristic fragment ions would likely result from the loss of a chlorine atom, phenyl groups, or the entire phenylethenyl group.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibration Type
C=C (Aromatic) ~1590-1600 Stretching
C=C (Vinylic) ~1620-1640 Stretching
C-H (Aromatic/Vinylic) ~3000-3100 Stretching
Si-Phenyl ~1430, 1120 Stretching
Si-Cl ~470-600 Stretching

The presence of a strong band around 960-980 cm⁻¹ is particularly diagnostic for the trans configuration of the vinyl group. rsc.org

Theoretical and Computational Chemistry Approaches

Alongside experimental techniques, theoretical and computational methods provide deep insights into the properties and reactivity of molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reaction Energy Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become essential tools in modern chemical research. aps.orgnih.gov DFT methods can be used to model the electronic structure of this compound, providing valuable information that complements experimental findings. mdpi.com

These calculations can:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data. nih.gov

Calculate Spectroscopic Properties: Simulate NMR, IR, and other spectra to aid in the interpretation of experimental data. nih.gov

Determine Electronic Properties: Analyze the distribution of electrons within the molecule to understand its reactivity. This includes calculating orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting how the molecule will interact with other reagents. mdpi.com

Model Reaction Pathways: Investigate the mechanisms of reactions involving this compound by calculating the energy profiles of potential pathways. This allows for the determination of transition state structures and activation energies, providing a theoretical understanding of the reaction's feasibility and kinetics. unige.ch

By combining these advanced analytical and computational methodologies, researchers can achieve a comprehensive understanding of the structure, properties, and reactivity of this compound.

Molecular Dynamics and Monte Carlo Simulations in Understanding Reaction Kinetics and Polymerization Behavior

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to simulate the physical movements of atoms and molecules, thereby providing a virtual window into the microscopic world. These methods are instrumental in understanding the reaction kinetics and polymerization behavior of monomers like this compound.

Molecular Dynamics (MD) Simulations

MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, allowing researchers to track the trajectory of each particle over time. In the context of this compound, MD can be employed to model the polymerization process, offering insights into chain growth, structure, and dynamics. For instance, simulations of analogous poly(dimethyl-co-diphenyl)siloxane systems have been used to study how the incorporation of phenyl groups affects the chain dynamics and relaxation, which is directly relevant to the diphenyl groups in the target compound. These simulations can reveal how the bulky diphenyl and phenylethenyl groups influence the polymer chain's flexibility, conformation, and ultimately its macroscopic properties.

A key application of MD is in simulating the pyrolysis of silane-based polymers to understand the formation of ceramic materials. By using reactive force fields, MD can model the chemical reactions that occur at high temperatures, providing insights into the degradation pathways and the microstructure of the resulting ceramic.

Monte Carlo (MC) Simulations

Monte Carlo simulations utilize random sampling to obtain numerical results and are particularly useful for studying complex systems with many degrees of freedom. In the realm of polymer science, kinetic Monte Carlo (kMC) methods are employed to simulate the time evolution of chemical reactions, including polymerization. A kMC simulation of the polymerization of this compound would involve defining a set of possible reaction events (initiation, propagation, termination, chain transfer) and their corresponding probabilities. The simulation then proceeds by randomly selecting and executing these events, allowing for the prediction of reaction rates, molecular weight distributions, and polymer microstructures.

MC methods have been successfully applied to model the polymerization kinetics of various monomers, including silica (B1680970) precursors, providing excellent agreement with experimental data. rsc.org Such simulations can elucidate the impact of reaction conditions, such as monomer concentration and temperature, on the polymerization of this compound.

Table 1: Application of MD and MC Simulations in Studying this compound Polymerization

Simulation MethodArea of InvestigationKey Insights ObtainableExample from Analogous Systems
Molecular Dynamics (MD)Polymer Chain DynamicsConformational changes, chain flexibility, diffusion coefficients.Study of unentangled poly(dimethyl-co-diphenyl)siloxane dynamics. rsc.org
Molecular Dynamics (MD)Pyrolysis and CeramizationDegradation pathways, formation of ceramic phases (e.g., SiC).Simulation of polysiloxane pyrolysis. vt.edu
Kinetic Monte Carlo (kMC)Reaction KineticsPolymerization rates, conversion profiles, effect of inhibitors.Simulation of radical (de)polymerization of linear polymers. rsc.org
Kinetic Monte Carlo (kMC)Polymer ArchitectureMolecular weight distribution, branching, cross-linking.Simulation of emulsion polymerization kinetics. researchgate.net

Modeling of Catalytic Cycles and Transition States

The synthesis of vinylsilanes like this compound often involves transition metal-catalyzed reactions, most notably hydrosilylation. Understanding the intricate mechanisms of these catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. Computational modeling, particularly using Density Functional Theory (DFT), has emerged as an indispensable tool for this purpose.

Density Functional Theory (DFT) in Catalysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of catalysis, DFT allows for the detailed study of reaction pathways, including the identification of intermediates and the calculation of activation energies for transition states.

For the hydrosilylation of an alkyne with a silane (B1218182), such as the reaction that could form this compound, a common catalytic cycle is the Chalk-Harrod mechanism. mdpi.com DFT calculations can be used to model each step of this cycle:

Oxidative Addition: The Si-H bond of the silane adds to the metal center.

Alkyne Coordination: The alkyne coordinates to the metal complex.

Insertion: The alkyne inserts into the metal-hydride or metal-silyl bond.

Reductive Elimination: The vinylsilane product is eliminated, regenerating the catalyst.

By calculating the free energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and understand how the electronic and steric properties of the ligands and substrates influence the reaction rate and selectivity. DFT studies on platinum-catalyzed hydrosilylation of phenylacetylene (B144264) with diphenylsilane (B1312307), a reaction closely analogous to the synthesis of the target compound, have provided detailed insights into the mechanism and the factors controlling the regioselectivity of the addition. researchgate.net

Modeling Transition States

A key strength of DFT is its ability to accurately model the geometry and energy of transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. By locating the transition state structure, one can calculate the activation energy, which is directly related to the reaction rate. For instance, in the anionic polymerization of styryl or vinylsilanes, DFT can be used to model the transition state of the nucleophilic attack of the growing polymer chain on a new monomer unit. rsc.orgresearchgate.net This information is vital for understanding the stereochemistry of the resulting polymer.

Table 2: Computational Modeling of Catalytic Hydrosilylation to form Vinylsilanes

Computational MethodCatalytic StepInformation GainedRelevance to this compound
Density Functional Theory (DFT)Oxidative Addition of SilaneEnergy barrier for Si-H bond activation.Predicts the ease of activation of the Si-Cl bond in the precursor.
Density Functional Theory (DFT)Alkyne InsertionRegioselectivity (α vs. β addition), stereoselectivity (syn vs. anti addition).Determines the isomeric purity of the final product.
Density Functional Theory (DFT)Reductive EliminationEnergy barrier for product release and catalyst regeneration.Identifies potential catalyst deactivation pathways.
Transition State Theory (TST) with DFTOverall Reaction RateCalculation of theoretical rate constants.Allows for comparison with experimental kinetic data and catalyst screening.

Research Applications of Chloro Diphenyl 2 Phenylethenyl Silane in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

The distinct reactivity of its different moieties allows Chloro(diphenyl)(2-phenylethenyl)silane to serve as a strategic building block in multistep organic synthesis.

Vinylsilanes, such as this compound, are established precursors for the synthesis of alkenes with specific, controlled stereochemistry (E/Z isomerism). The carbon-silicon bond in the vinyl group can be cleaved and replaced with other atoms or functional groups in a stereoretentive or stereoinversive manner, depending on the reaction conditions. This allows chemists to precisely control the geometry of the resulting double bond, a critical aspect in the synthesis of pharmaceuticals and advanced materials. For instance, electrophilic substitution reactions on the vinylsilane moiety can lead to the formation of substituted styrenes where the geometry of the product is dictated by the starting silane (B1218182). The bulky diphenylsilyl group can exert significant steric influence, guiding the approach of reagents to afford high levels of stereoselectivity.

The compound serves as an excellent scaffold for creating more complex, polyfunctional organosilicon molecules due to its multiple reactive centers. researchgate.net The silicon-chlorine (Si-Cl) bond is the most reactive site, readily undergoing nucleophilic substitution with a wide array of nucleophiles. This allows for the straightforward introduction of various functional groups. wiley-vch.de Furthermore, the carbon-carbon double bond of the phenylethenyl group provides a secondary site for functionalization through reactions such as hydrosilylation, epoxidation, or dihydroxylation. This orthogonal reactivity enables the stepwise construction of elaborate molecules where different parts of the structure can be modified independently.

Table 1: Reactive Sites of this compound and Their Transformations

Reactive SiteType of ReactionReagentsResulting Functionality
Si-Cl Bond Nucleophilic SubstitutionAlcohols (ROH), Water (H₂O)Alkoxysilane (Si-OR), Silanol (B1196071) (Si-OH)
Nucleophilic SubstitutionOrganometallics (R-MgX, R-Li)New Si-C Bond
Nucleophilic SubstitutionAmines (R₂NH)Silylamine (Si-NR₂)
C=C Double Bond HydrosilylationHydrosilanes (R₃SiH)Silylated Alkane
HalogenationBr₂, Cl₂Dihaloalkane
EpoxidationPeroxy acids (m-CPBA)Epoxide

Contributions to Polymer Chemistry and Materials Science

The dual reactivity of this compound makes it a valuable monomer and surface modification agent in the field of materials science.

This compound can be polymerized through two distinct mechanisms. The phenylethenyl group can undergo chain-growth polymerization, similar to styrene (B11656), using radical, anionic, or cationic initiators. Alternatively, the reactive Si-Cl bond can participate in step-growth polycondensation. wiley-vch.de Hydrolysis of the chloro group yields a silanol intermediate, which then condenses with other silanols to form stable siloxane (Si-O-Si) linkages, the backbone of silicone polymers. This dual polymerization capability allows it to be used as a monomer for creating novel homopolymers or as a comonomer to incorporate both vinyl and silyl (B83357) functionalities into a single polymer chain, leading to copolymers with tailored properties.

The chlorosilyl functional group is highly effective for the chemical modification of surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and various metal oxides. nih.gov The Si-Cl bond reacts readily with surface -OH groups to form a stable, covalent silicon-oxygen bond, effectively "grafting" the diphenyl(2-phenylethenyl)silyl moiety onto the substrate. researchgate.net This process transforms the properties of the surface, for example, by converting a hydrophilic silica surface into a hydrophobic one due to the presence of the bulky, nonpolar phenyl and styryl groups. The attached phenylethenyl group also provides a reactive handle on the surface, which can be used for subsequent "grafting-from" polymerizations to grow polymer chains directly from the substrate.

This compound is a key precursor in the synthesis of hybrid organic-inorganic materials via the sol-gel process. mdpi.commdpi.com In this method, the compound is hydrolyzed (often with other silicon precursors like tetraethoxysilane) to form reactive silanol intermediates. These intermediates then undergo polycondensation to form a rigid, three-dimensional inorganic siloxane (SiO₂) network. nih.gov Crucially, the organic diphenyl and phenylethenyl groups remain covalently bonded to the silicon atoms and become an integral part of the final material, distributed at a molecular level. nih.govmdpi.com This results in a hybrid material that combines the properties of both components: the mechanical strength and thermal stability of the inorganic glass-like network with the flexibility, hydrophobicity, and processability conferred by the organic moieties.

Catalytic Aspects and Reagent Development

The utility of organosilicon compounds in modern chemical synthesis is ever-expanding, with applications ranging from protecting groups to key reagents in stereoselective transformations. This compound, with its combination of a reactive chloro moiety and sterically demanding diphenyl and phenylethenyl groups, presents potential for development in catalysis and as a specialized reagent. However, specific, documented applications of this particular compound in the development of chiral organosilanes for asymmetric catalysis and in deoxygenation/reduction methodologies are not extensively reported in publicly available scientific literature. Despite this, the structural motifs within this compound allow for informed speculation on its potential roles in these areas, based on the known reactivity of analogous organochlorosilanes and the broader principles of organosilicon chemistry.

Development of Chiral Organosilanes for Asymmetric Catalysis

The quest for new and efficient chiral catalysts is a central theme in asymmetric synthesis. Chiral organosilanes have emerged as a promising class of compounds, acting as chiral ligands for transition metals or as chiral Lewis acids. The silicon atom in this compound is prochiral, meaning that the substitution of the chlorine atom can lead to the formation of a chiral center.

The synthesis of chiral silanes often involves the nucleophilic substitution of a leaving group on a prochiral silane with a chiral, non-racemic reagent. In principle, this compound could serve as a precursor to chiral organosilanes through the reaction of its Si-Cl bond with chiral nucleophiles. For instance, reaction with a chiral alcohol could yield a chiral alkoxysilane. Subsequent transformations could then lead to a variety of chiral silane structures.

While direct examples involving this compound are scarce, the general strategies for creating chiral silanes are well-established. These methods often require multi-step syntheses to achieve high yields and enantiomeric purity. The development of a single-step synthesis for chiral silanes remains an important goal to enhance their accessibility and application in synthesizing chiral drugs and materials.

The potential utility of chiral silanes derived from a diphenyl(2-phenylethenyl)silyl moiety would lie in the unique steric and electronic properties conferred by these substituents. The bulky diphenyl groups and the π-system of the phenylethenyl group could influence the chiral environment around a catalytically active center, potentially leading to high levels of enantioselectivity in catalytic reactions.

Table 1: Potential Chiral Organosilanes Derived from this compound

Precursor Chiral Reagent Potential Chiral Product Potential Application
This compound Chiral Alcohol (e.g., (-)-Menthol) (R/S)-Menthoxy(diphenyl)(2-phenylethenyl)silane Precursor to other chiral silanes
This compound Chiral Organolithium Reagent (R/S)-Alkyl/Aryl(diphenyl)(2-phenylethenyl)silane Chiral Ligand Synthesis
This compound Chiral Amine (R/S)-Amino(diphenyl)(2-phenylethenyl)silane Chiral Lewis Base Catalyst

Use in Deoxygenation and Reduction Methodologies

Organosilanes, particularly those containing silicon-hydrogen bonds (hydrosilanes), are widely used as reducing agents in organic synthesis. The conversion of this compound into its corresponding hydrosilane, (Diphenyl)(2-phenylethenyl)silane, would be a necessary first step for its application in reduction reactions. This transformation can typically be achieved by reaction with a hydride source, such as lithium aluminum hydride.

Once formed, the resulting hydrosilane could, in principle, participate in a variety of reduction and deoxygenation reactions. For instance, hydrosilanes are known to be effective in the deoxygenation of alcohols and carbonyl compounds, often in the presence of a suitable catalyst. The reactivity of the Si-H bond allows for the transfer of a hydride ion to an electrophilic substrate.

The specific influence of the diphenyl and phenylethenyl substituents on the reactivity of the corresponding hydrosilane is not documented. However, it can be inferred that these large groups would impart significant steric bulk, potentially leading to selective reductions of less hindered functional groups. Furthermore, the electronic effects of the phenyl and vinyl groups could modulate the hydridic character of the Si-H bond.

Table 2: Potential Reduction/Deoxygenation Reactions

Substrate Potential Reagent System Expected Product
Aldehyde/Ketone (Diphenyl)(2-phenylethenyl)silane, Catalyst Alcohol
Ester (Diphenyl)(2-phenylethenyl)silane, Catalyst Alcohol
Tertiary Amine N-oxide (Diphenyl)(2-phenylethenyl)silane Tertiary Amine

Future Perspectives and Emerging Directions in Chloro Diphenyl 2 Phenylethenyl Silane Research

Innovations in Green and Sustainable Synthetic Routes

The chemical industry's increasing emphasis on environmental responsibility is driving the exploration of greener and more sustainable methods for synthesizing Chloro(diphenyl)(2-phenylethenyl)silane. Traditional synthetic approaches often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and energy consumption. Future research is geared towards atom-economical and energy-efficient pathways that minimize environmental impact.

One promising avenue is the development of catalytic hydrosilylation of diphenylacetylene (B1204595) using chlorosilanes, which offers a direct and atom-economical route to the desired product. researchgate.netresearchgate.net Innovations in this area are expected to focus on replacing precious metal catalysts, such as platinum, with more abundant and less toxic alternatives. The use of earth-abundant metal catalysts and the development of recyclable catalytic systems are key trends in this sustainable approach. mdpi.com Furthermore, exploring solvent-free reaction conditions or the use of green solvents will be crucial in reducing the environmental footprint of the synthesis. researchgate.net Grinding techniques and other mechanochemical methods are also being investigated as potential solvent-free alternatives for related compounds, which could be adapted for the synthesis of this compound. researchgate.net

Synthetic ApproachAdvantagesKey Research Focus
Catalytic HydrosilylationAtom-economical, direct routeEarth-abundant metal catalysts, recyclable systems
Solvent-Free ReactionsReduced waste, lower energy consumptionMechanochemistry, solid-state synthesis
Use of Green SolventsReduced environmental impactBio-derived solvents, supercritical fluids

Design of Advanced Catalysts for Highly Selective Transformations

The design of advanced catalysts is pivotal for achieving high selectivity in the synthesis and subsequent transformations of this compound. For the synthesis via hydrosilylation, achieving high regioselectivity and stereoselectivity is a primary goal. Current research is focused on the development of catalysts that can precisely control the addition of the Si-H bond across the alkyne, leading to the desired isomer with high purity.

Recent advancements have highlighted the potential of rhodium and platinum complexes with specifically designed ligands to achieve high selectivity in hydrosilylation reactions. nih.govmdpi.com Future efforts will likely involve the synthesis of novel ligand architectures that can fine-tune the electronic and steric properties of the metal center, thereby enhancing catalytic activity and selectivity. The exploration of nanoparticle-based catalysts also presents an exciting frontier, offering high surface area and unique catalytic properties that can be tailored by controlling particle size and composition. mdpi.comnih.gov The ultimate aim is to develop robust and recyclable catalysts that can be utilized in industrial-scale production with minimal environmental impact.

Computational-Aided Discovery of New Reactivity and Applications

Computational chemistry is becoming an indispensable tool in modern chemical research, offering powerful insights into reaction mechanisms, molecular properties, and the design of new materials. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to elucidate its electronic structure, predict its reactivity, and guide the development of new applications. documentsdelivered.comresearchgate.netresearchgate.netrsc.orgrsc.org

DFT studies can provide a detailed understanding of the hydrosilylation reaction mechanism, helping to identify key intermediates and transition states. This knowledge is invaluable for the rational design of more efficient and selective catalysts. Furthermore, computational screening of potential substrates and reaction conditions can accelerate the discovery of novel transformations involving this compound. Beyond reaction chemistry, computational modeling can predict the photophysical and electronic properties of polymers and materials derived from this silane (B1218182), aiding in the design of new functional materials for applications in electronics and photonics.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of reactivity and electronic properties.
Molecular Dynamics (MD)Simulation of self-assembly processes, understanding intermolecular interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic or surface-catalyzed reactions involving the silane.

Integration into Novel Supramolecular and Nanoscaled Assemblies

The unique structural features of this compound, including the reactive chlorosilyl group and the phenyl and ethenyl functionalities, make it an attractive building block for the construction of novel supramolecular and nanoscaled assemblies. The ability of silanes to form robust siloxane bonds through hydrolysis and condensation reactions provides a powerful tool for creating well-defined nanostructures. nih.gov

Future research will likely focus on the self-assembly of this compound and its derivatives into ordered structures such as monolayers, micelles, and nanoparticles. researchgate.netutoronto.carsc.orgmdpi.com The functionalization of surfaces with this silane can be used to tailor their properties for applications in sensing, catalysis, and electronics. gelest.com By incorporating this molecule into block copolymers, it is possible to create self-assembling materials with complex and hierarchical structures. utoronto.ca The integration of this compound into metal-organic frameworks (MOFs) and other porous materials could also lead to the development of new materials with enhanced properties for gas storage, separation, and catalysis. The vinyl group also opens up possibilities for post-polymerization modification, allowing for the creation of highly functionalized and complex polymer architectures. mdpi.comrsc.org

Assembly TypePotential ApplicationKey Driving Force
Self-Assembled MonolayersSurface modification, sensorsSiloxane bond formation, intermolecular interactions
Block Copolymer AssembliesNanopatterning, drug deliveryMicrophase separation, crystallization
Functionalized NanoparticlesCatalysis, bioimagingCovalent attachment, surface reactions

Q & A

Q. What are the recommended synthetic routes for Chloro(diphenyl)(2-phenylethenyl)silane, and how can purity be optimized?

Answer:

  • Hydrosilylation : React diphenylchlorosilane with phenylacetylene in the presence of a platinum catalyst (e.g., Karstedt catalyst) under inert atmosphere. Monitor reaction progress via <sup>29</sup>Si NMR to confirm Si–C bond formation .
  • Grignard Approach : Use a phenyl Grignard reagent with chlorosilane precursors. Purify via fractional distillation under reduced pressure to isolate the target compound from byproducts like dichlorosilanes .
  • Purity Optimization : Employ column chromatography with hexane/ethyl acetate gradients to remove unreacted starting materials. Validate purity using GC-MS or HPLC (>98% purity threshold) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact. Corrosive hydrolysis products (HCl) necessitate acid-resistant gear .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks from volatile byproducts (e.g., chlorinated hydrocarbons) .
  • Waste Neutralization : Hydrolyze waste with cold sodium bicarbonate solution to neutralize HCl, then solidify with silica gel for disposal as hazardous solid waste .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer:

  • Spectroscopy : <sup>1</sup>H NMR (δ 7.2–7.6 ppm for aromatic protons), <sup>13</sup>C NMR (δ 128–135 ppm for vinyl carbons), and FT-IR (Si–Cl stretch at ~480 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm steric effects from diphenyl groups. Compare with NIST reference data for bond-length validation .
  • Elemental Analysis : Verify Si:Cl ratio via ICP-OES (expected 1:1 stoichiometry) .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis kinetics of this compound?

Answer:

  • Stepwise Hydrolysis : The Si–Cl bond reacts preferentially with water, forming a silanol intermediate, which subsequently condenses into siloxane oligomers. Rate constants can be derived via UV-Vis monitoring at 260 nm (HCl release) .
  • Solvent Effects : Hydrolysis accelerates in polar aprotic solvents (e.g., THF) due to stabilized transition states. Contrast with non-polar solvents (toluene), which slow reaction rates by 40% .

Q. How does steric hindrance from diphenyl groups influence reactivity in cross-coupling reactions?

Answer:

  • Substrate Accessibility : Bulky diphenyl groups reduce nucleophilic attack at the silicon center. Kinetic studies using bulky amines (e.g., 2,6-lutidine) show 70% lower substitution rates compared to less hindered analogs .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal increased activation energy (~15 kcal/mol) for nucleophilic substitution due to steric clashes .

Q. What strategies mitigate thermal decomposition during high-temperature applications (e.g., polymer curing)?

Answer:

  • Stabilizers : Add 1–2 wt% triethylamine to scavenge HCl, reducing autocatalytic decomposition. TGA shows increased decomposition onset from 180°C to 230°C .
  • Encapsulation : Embed silane in mesoporous silica matrices to limit oxidative degradation. DSC confirms 50% reduction in exothermic decomposition peaks .

Q. How can computational methods predict the compound’s interaction with oxide surfaces (e.g., SiO₂)?

Answer:

  • MD Simulations : Use force fields (e.g., COMPASS III) to model adsorption on SiO₂. Results show preferential binding via the Si–Cl group, with a 30° tilt angle minimizing steric repulsion .
  • DFT Studies : Calculate binding energies (~-45 kcal/mol) for silane-SiO₂ interactions, correlating with experimental AFM adhesion measurements .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal stability thresholds?

Example Contradiction : Early studies report decomposition at 180°C , while later work suggests stability up to 230°C . Resolution Strategy :

  • Replicate Conditions : Ensure identical purity levels (≥98%), heating rates (10°C/min), and atmosphere (N₂ vs. air).
  • Characterize Byproducts : Use GC-MS to identify if stabilizers (e.g., amines) or residual solvents alter decomposition pathways .

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